molecular formula C12H12F3N3 B11758920 1-(2,2-difluoroethyl)-N-(3-fluorobenzyl)-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-N-(3-fluorobenzyl)-1H-pyrazol-4-amine

Cat. No.: B11758920
M. Wt: 255.24 g/mol
InChI Key: XEYHARZXIRLCTM-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound that features a pyrazole ring substituted with a difluoroethyl group and a fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2,2-Difluoroethyl)-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl and fluorophenylmethyl groups may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12F3N3

Molecular Weight

255.24 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H12F3N3/c13-10-3-1-2-9(4-10)5-16-11-6-17-18(7-11)8-12(14)15/h1-4,6-7,12,16H,5,8H2

InChI Key

XEYHARZXIRLCTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNC2=CN(N=C2)CC(F)F

Origin of Product

United States

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